molecular formula C21H19N5O4 B2715320 2-(2-ethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide CAS No. 869069-46-5

2-(2-ethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide

Cat. No. B2715320
CAS RN: 869069-46-5
M. Wt: 405.414
InChI Key: GUSHBFJJOXPHGD-UHFFFAOYSA-N
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Description

The compound “2-(2-ethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide” is a purine derivative. Purines are biologically significant molecules found in many biomolecules like DNA, RNA, and ATP .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the purine ring system, followed by the attachment of the phenyl groups. The ethoxy and methoxy groups could be introduced through etherification reactions .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the purine ring system and the attached phenyl rings. The ethoxy and methoxy groups would add further complexity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the purine ring system and the attached functional groups. The ether groups (ethoxy and methoxy) are generally quite stable and unreactive. The carboxamide group could potentially participate in acid-base reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar carboxamide group and the nonpolar aromatic rings could give it both polar and nonpolar characteristics .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • Studies on purine N-oxides have developed methods for the synthesis of various purine derivatives, highlighting the interest in modifying purine structures for different scientific purposes. For instance, the direct oxidation of alkoxypurines to purine 3-N-oxides and subsequent transformations into hypoxanthine derivatives exemplify the chemical versatility of purine compounds (Kawashima & Kumashiro, 1969).
  • Research into acyclic nucleotide analogues derived from purines via cross-coupling reactions showcases the application of purine derivatives in developing potentially biologically active molecules. This work underlines the importance of purine chemistry in synthesizing new compounds with possible therapeutic applications (Česnek, Hocek, & Holý, 2000).

Potential Biological Activities

  • The synthesis of novel benzodifuranyl and related heterocyclic compounds from purine precursors for evaluation as anti-inflammatory and analgesic agents demonstrates the biomedical research potential of purine derivatives. These compounds have been shown to inhibit COX enzymes and possess significant analgesic and anti-inflammatory activities, highlighting the potential of purine derivatives in drug discovery (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
  • Investigations into the hydrogen bonding in DNA base recognition using purine derivatives underline the relevance of these compounds in understanding genetic material interactions and the potential for developing targeted therapies or diagnostic tools (Gaugain et al., 1981).

Mechanism of Action

Without specific context, it’s challenging to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific experimental data, it’s difficult to provide accurate safety and hazard information. Standard safety practices should be followed when handling this or any chemical compound .

Future Directions

Future research could focus on synthesizing this compound and studying its properties in more detail. If it’s intended to be a drug, studies could focus on its pharmacological effects and potential therapeutic uses .

properties

IUPAC Name

2-(2-ethoxyphenyl)-9-(2-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O4/c1-3-30-14-10-6-4-8-12(14)19-23-16(18(22)27)17-20(25-19)26(21(28)24-17)13-9-5-7-11-15(13)29-2/h4-11H,3H2,1-2H3,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSHBFJJOXPHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OC)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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